

# In-Depth Technical Guide: (R)-DRF053 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | (R)-DRF053 dihydrochloride |           |
| Cat. No.:            | B560267                    | Get Quote |

CAS Number: 1241675-76-2

For Research Use Only. Not for use in therapeutic procedures.

### Introduction

(R)-DRF053 dihydrochloride is a potent, cell-permeable, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).[1][2][3][4][5][6] As a derivative of roscovitine, this small molecule has demonstrated significant activity in preclinical models, particularly in the context of neurodegenerative diseases and oncology. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to (R)-DRF053 dihydrochloride for researchers, scientists, and drug development professionals.

# **Chemical and Physical Properties**

(R)-DRF053 dihydrochloride is a yellow solid with a high degree of purity, typically ≥98% as determined by HPLC.[1][2][3] It is soluble in water and DMSO up to 100 mM.[2][3]



| Property          | Value                                                                                                                                       | Reference(s)    |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------|-----------------|
| CAS Number        | 1241675-76-2                                                                                                                                | [1][2][3][4][7] |
| Molecular Formula | C23H27N7O·2HCI                                                                                                                              | [1][2][3]       |
| Molecular Weight  | 490.43 g/mol                                                                                                                                | [1][2]          |
| IUPAC Name        | (2R)-2-[[9-propan-2-yl-6-(3-<br>pyridin-2-ylanilino)purin-2-<br>yl]amino]butan-1-<br>ol;dihydrochloride                                     | [1]             |
| Appearance        | Yellow Solid                                                                                                                                | [1]             |
| Purity            | ≥98% (by HPLC)                                                                                                                              | [1][2][3][4]    |
| Solubility        | Soluble in water to 100 mMSoluble in DMSO to 100 mM                                                                                         | [2][3]          |
| Storage           | Store at +4°C for up to 12<br>months. For long-term storage<br>of solutions, -80°C is<br>recommended. Avoid repeated<br>freeze-thaw cycles. | [2][3][6]       |

### **Mechanism of Action**

**(R)-DRF053 dihydrochloride** exerts its biological effects through the potent and dual inhibition of two key families of serine/threonine kinases: Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).

# Inhibition of Casein Kinase 1 (CK1)

(R)-DRF053 is a highly potent inhibitor of CK1, with a reported IC<sub>50</sub> value of 14 nM.[2][3][4][5] [6] CK1 isoforms are implicated in a multitude of cellular processes, including the regulation of signal transduction pathways critical in neurodegenerative diseases. Notably, CK1 is involved in the phosphorylation of the amyloid precursor protein (APP), a key step in the production of



amyloid-beta (A $\beta$ ) peptides. By inhibiting CK1, (R)-DRF053 has been shown to reduce the production of A $\beta$  in cellular models of Alzheimer's disease.

# **Inhibition of Cyclin-Dependent Kinases (CDKs)**

As a derivative of the well-characterized CDK inhibitor roscovitine, (R)-DRF053 also targets several members of the CDK family. These kinases are central regulators of the cell cycle and are frequently dysregulated in cancer. The inhibitory profile of (R)-DRF053 against various CDKs makes it a compound of interest for anti-cancer research.



Click to download full resolution via product page

Figure 1: Overview of the mechanism of action of (R)-DRF053.

# **Pharmacological Data**

The inhibitory activity of **(R)-DRF053 dihydrochloride** has been characterized against several key kinases. The IC<sub>50</sub> values, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, are summarized below.



| Target Kinase | IC50 Value  | Reference(s)    |
|---------------|-------------|-----------------|
| CK1           | 14 nM       | [2][3][4][5][6] |
| CDK1/cyclin B | 220 nM      | [2][4][5][6]    |
| CDK5/p25      | 80 nM       | [2][4][5][6]    |
| CDK2          | 93 - 290 nM | [3]             |
| CDK7          | 820 nM      | [3]             |
| GSKα/β        | 4.1 μΜ      | [2]             |

The compound also exhibits antiproliferative activity against the human neuroblastoma SH-SY5Y cell line with an EC $_{50}$  of 17.2  $\mu$ M.[4]

# **Key Experimental Protocols**

The following sections detail the methodologies for key experiments used to characterize the activity of **(R)-DRF053 dihydrochloride**.

# **In Vitro Kinase Inhibition Assay**

This protocol describes a general method for determining the in vitro inhibitory activity of (R)-DRF053 against target kinases.





Click to download full resolution via product page

Figure 2: General workflow for an in vitro kinase inhibition assay.

#### Materials:

- Purified recombinant kinases (e.g., CK1, CDK1/cyclin B, CDK5/p25)
- Kinase-specific substrate (e.g., a generic substrate like histone H1 for CDKs, or a specific peptide for CK1)



- ATP
- (R)-DRF053 dihydrochloride
- Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl<sub>2</sub>, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- Detection reagent (e.g., ADP-Glo<sup>™</sup> Kinase Assay Kit or [y-<sup>32</sup>P]ATP)
- Microplate reader or scintillation counter

#### Procedure:

- Prepare serial dilutions of (R)-DRF053 dihydrochloride in the appropriate solvent (e.g., DMSO) and then dilute in kinase reaction buffer.
- In a microplate, add the diluted (R)-DRF053 or vehicle control.
- Add the kinase and substrate solution to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method.
- Calculate the percent inhibition for each concentration of (R)-DRF053 and determine the IC<sub>50</sub>
  value by fitting the data to a dose-response curve.

# Amyloid-Beta (Aβ) Production Assay in N2A-APP695 Cells

This protocol outlines a method to assess the effect of (R)-DRF053 on the production of  $A\beta$  peptides in a cellular context.

#### Materials:



- N2A-APP695 cells (mouse neuroblastoma cells stably expressing human amyloid precursor protein with the Swedish mutation)
- Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
- (R)-DRF053 dihydrochloride
- Aβ ELISA kit (for Aβ<sub>40</sub> and Aβ<sub>42</sub>)
- · Cell lysis buffer
- Microplate reader

#### Procedure:

- Seed N2A-APP695 cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **(R)-DRF053 dihydrochloride** or vehicle control for a specified period (e.g., 24 hours).
- Collect the conditioned cell culture medium.
- Lyse the cells to determine total protein concentration for normalization.
- Measure the levels of A $\beta$ <sub>40</sub> and A $\beta$ <sub>42</sub> in the conditioned medium using a specific ELISA kit according to the manufacturer's instructions.
- Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate.
- Analyze the data to determine the effect of (R)-DRF053 on Aβ production.

# **Antiproliferative Assay in SH-SY5Y Cells**

This protocol describes a method to evaluate the effect of (R)-DRF053 on the proliferation of human neuroblastoma SH-SY5Y cells.

#### Materials:

SH-SY5Y cells



- · Cell culture medium
- (R)-DRF053 dihydrochloride
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
- DMSO
- Microplate reader

#### Procedure:

- Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with a range of concentrations of (R)-DRF053 dihydrochloride or vehicle control for a defined period (e.g., 72 hours).
- Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
- Solubilize the formazan crystals by adding DMSO.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC<sub>50</sub> value.

# **Signaling Pathways**

(R)-DRF053's dual inhibitory activity on CK1 and CDKs places it at the intersection of several critical signaling pathways implicated in both neurodegeneration and cancer.

### **Role in the Amyloidogenic Pathway**

In the context of Alzheimer's disease, the processing of Amyloid Precursor Protein (APP) is a key event. The amyloidogenic pathway involves the sequential cleavage of APP by  $\beta$ -secretase (BACE1) and  $\gamma$ -secretase, leading to the production of A $\beta$  peptides. CK1 is known to



phosphorylate APP, which can influence its trafficking and processing. By inhibiting CK1, (R)-DRF053 can modulate this pathway, leading to a reduction in Aβ production.



Click to download full resolution via product page

Figure 3: Simplified schematic of (R)-DRF053's role in the amyloidogenic pathway.

# Impact on Cell Cycle Regulation

CDKs are the master regulators of the cell cycle, driving the progression through different phases (G1, S, G2, M). Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. By inhibiting key CDKs such as CDK1 and CDK2, (R)-DRF053 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, which can subsequently lead to apoptosis in cancer cells.





Click to download full resolution via product page

Figure 4: Simplified diagram of (R)-DRF053's effect on cell cycle progression.

# Conclusion

**(R)-DRF053 dihydrochloride** is a valuable research tool for investigating the roles of CK1 and CDKs in various physiological and pathological processes. Its potent dual inhibitory activity makes it particularly relevant for studies in neurodegenerative diseases, such as Alzheimer's



disease, and in oncology. The data and protocols presented in this guide are intended to facilitate the design and execution of experiments utilizing this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Anti-proliferation and apoptosis-inducing effects of dihydroartemisinin on SH-SY5Y cells and metabolomic analysis Xu Translational Pediatrics [tp.amegroups.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. promega.com [promega.com]
- 6. accegen.com [accegen.com]
- 7. promega.com [promega.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: (R)-DRF053 dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560267#r-drf053-dihydrochloride-cas-number-1241675-76-2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com